4-Acetyl-6-chloronicotinic acid
Description
Contextualizing 4-Acetyl-6-chloronicotinic Acid within Nicotinic Acid Derivatives Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) carboxylic acid with a carboxylic acid group at the 3-position of the pyridine ring. chemistryjournal.net Its derivatives form a broad class of compounds with diverse applications, ranging from pharmaceuticals to agrochemicals. chemistryjournal.netresearchgate.netdrugs.com The core pyridine ring of nicotinic acid can be modified through the substitution of one or more hydrogen atoms with various functional groups, leading to a vast library of molecules with tailored properties. nih.gov
This compound is a prime example of such a derivative. The introduction of a chlorine atom at the 6-position and an acetyl group at the 4-position significantly alters the electronic and steric properties of the parent nicotinic acid molecule. The chlorine atom, being an electron-withdrawing group, and the acetyl group, also electron-withdrawing, influence the reactivity of the pyridine ring and the acidity of the carboxylic acid. These substitutions are not merely decorative; they are key to the compound's utility in the synthesis of more complex molecules.
Significance of Pyridine Carboxylic Acids with Acetyl and Halogen Substitutions in Advanced Organic Synthesis
Pyridine carboxylic acids are recognized as highly versatile scaffolds in medicinal chemistry and materials science. nih.gov The presence of the nitrogen atom in the aromatic ring, combined with the carboxylic acid function, imparts unique chemical characteristics. nih.gov The carboxylic group provides a handle for various chemical transformations, including esterification and amidation, and can coordinate with metal ions, a useful property in areas like enzyme inhibition. nih.govncert.nic.in
The addition of halogen and acetyl substituents further enhances the synthetic utility of the pyridine carboxylic acid core. Halogens, such as the chlorine atom in this compound, are excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups. They also play a crucial role in modulating the electronic properties of the molecule.
The acetyl group, a ketone, offers another site for chemical modification. It can undergo reactions typical of ketones, such as reduction to an alcohol, oxidation, or condensation reactions, providing a pathway to a diverse range of derivatives. The interplay of these functional groups—the carboxylic acid, the halogen, and the acetyl group—on a single pyridine framework makes compounds like this compound valuable intermediates in the construction of complex target molecules with potential applications in pharmaceuticals and materials science.
Current Research Gaps and Opportunities Pertaining to this compound
While the broader class of nicotinic acid derivatives has been extensively studied, specific multisubstituted compounds like this compound often have a more limited research footprint. A survey of the scientific literature reveals that while the synthesis and basic properties of this compound are known, there is a relative scarcity of studies exploring its full synthetic potential. bldpharm.comchemsrc.com
Key research gaps and opportunities include:
Exploration of Novel Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to this compound and its derivatives is an ongoing area of interest.
Investigation of Reactivity Profiles: A systematic study of the reactivity of the different functional groups on the molecule under various reaction conditions could uncover new and selective transformations.
Application in the Synthesis of Biologically Active Compounds: Given the prevalence of the pyridine scaffold in pharmaceuticals, a significant opportunity lies in utilizing this compound as a key building block for the synthesis of novel drug candidates. jst.go.jp
Development of New Materials: The unique electronic and coordination properties of this compound could be harnessed in the design of new functional materials, such as metal-organic frameworks (MOFs) or organic electronic materials.
The strategic combination of a reactive halogen, a modifiable acetyl group, and a versatile carboxylic acid on a pyridine ring makes this compound a compound ripe for further investigation. Closing the existing research gaps will likely lead to innovative applications in diverse areas of chemical science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1314040-69-1 bldpharm.com |
| Molecular Formula | C8H6ClNO3 bldpharm.com |
| Molecular Weight | 199.59 g/mol bldpharm.com |
Table 2: Related Nicotinic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula |
| 6-Chloronicotinic acid | 5326-23-8 innospk.com | C6H4ClNO2 innospk.com |
| 4-Chloronicotinic acid | 10177-29-4 nih.gov | C6H4ClNO2 nih.gov |
| 6-Amino-4-chloronicotinic acid | 1060808-94-7 bldpharm.com | C6H5ClN2O2 |
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
4-acetyl-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c1-4(11)5-2-7(9)10-3-6(5)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
GIIKBGQRPFHVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1C(=O)O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 Acetyl 6 Chloronicotinic Acid
Reactivity of the Pyridine (B92270) Nitrogen
The nitrogen atom in the pyridine ring of 4-acetyl-6-chloronicotinic acid possesses a lone pair of electrons in an sp² hybrid orbital. uoanbar.edu.iq This lone pair imparts basic character to the molecule, allowing it to react with acids to form pyridinium (B92312) salts. However, the basicity of the pyridine nitrogen is significantly attenuated by the presence of the electron-withdrawing acetyl, carboxylic acid, and chloro groups. These groups decrease the electron density on the nitrogen atom, making it a weaker base compared to pyridine itself.
The pyridine nitrogen can also participate in N-oxide formation upon treatment with appropriate oxidizing agents. This transformation can alter the reactivity of the pyridine ring, potentially facilitating certain substitution reactions.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyridine ring is a key site for derivatization.
Esterification and Amidation Reactions
The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester, leading to high yields. masterorganicchemistry.com Another method involves the use of acetyl chloride in an alcohol solvent, which can facilitate esterification under mild conditions. nih.gov
Amidation of the carboxylic acid can be achieved by first converting it to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide. Direct condensation of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides another route to amides, often under milder conditions. The derivatization of carboxylic acids to amides is a common strategy in medicinal chemistry. nih.gov
Table 1: Examples of Esterification and Amidation Reagents
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl or Ethyl 4-acetyl-6-chloronicotinate |
| Esterification | Acetyl Chloride, Alcohol | Corresponding Ester |
| Amidation | Thionyl Chloride, then Amine (RNH₂) | N-substituted 4-acetyl-6-chloronicotinamide |
| Amidation | EDC, HOBt, Amine (RNH₂) | N-substituted 4-acetyl-6-chloronicotinamide |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxylic acid group, is a potential transformation for this compound, though it may require specific conditions. The presence of the acetyl group at the 4-position, which is beta to the carboxylic acid, can facilitate decarboxylation upon heating, particularly if the reaction is carried out in a suitable solvent. masterorganicchemistry.com The stability of the resulting carbanion or the transition state leading to it influences the ease of decarboxylation. In some cases, enzymatic methods or the use of specific catalysts can promote decarboxylation under milder conditions. masterorganicchemistry.com
Reactivity of the Chlorine Atom at C-6
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution and can participate in various metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNA_r). uoanbar.edu.iqyoutube.com The presence of the electron-withdrawing acetyl and carboxylic acid groups further enhances this reactivity, particularly at the positions ortho and para to these groups. The chlorine atom at C-6 is in a position activated by the ring nitrogen and the acetyl group, making it a good leaving group in SNA_r reactions. libretexts.org
This allows for the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at this position. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The stability of this intermediate is a key factor in determining the reaction rate. youtube.com
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | Ammonia (B1221849), Primary/Secondary Amines | 4-Acetyl-6-aminonicotinic acid derivatives |
| Alkoxide | Sodium Methoxide, Sodium Ethoxide | 4-Acetyl-6-alkoxynicotinic acid derivatives |
| Thiolate | Sodium Thiophenolate | 4-Acetyl-6-(phenylthio)nicotinic acid |
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at C-6 serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The Suzuki-Miyaura coupling is widely used in the synthesis of biaryl compounds and other conjugated systems. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl chloride with a terminal alkyne to form an alkynyl-substituted pyridine. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov This method is invaluable for the synthesis of conjugated enynes and arylalkynes. libretexts.org
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Acetyl-6-aryl-nicotinic acid |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt, Base | 4-Acetyl-6-alkynyl-nicotinic acid |
Structural and Spectroscopic Characterization of 4 Acetyl 6 Chloronicotinic Acid
X-ray Crystallography and Solid-State Structural Elucidation
Tautomerism in the Solid State
Information regarding the tautomeric forms of 4-Acetyl-6-chloronicotinic acid in the solid state is not available in the public domain. Studies on similar molecules, such as chloronicotinic acid derivatives, have been conducted, but these findings cannot be directly extrapolated to the title compound.
To elucidate the potential tautomerism of this compound in the solid state, dedicated experimental studies would be required. Such research would likely involve techniques like single-crystal X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice, and solid-state NMR spectroscopy to probe the local chemical environments. Infrared (IR) and Raman spectroscopy could also provide insights into the vibrational modes of the molecule, which would differ between potential tautomers.
Without such dedicated experimental data, any discussion of the solid-state tautomerism of this compound would be purely speculative and fall outside the scope of this scientifically accurate article.
Computational and Theoretical Studies on 4 Acetyl 6 Chloronicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and molecular stability. These methods are instrumental in elucidating the intrinsic properties of 4-Acetyl-6-chloronicotinic acid.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules like this compound. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized geometry and electronic structure of the molecule. These methods provide a balance between accuracy and computational cost, making them ideal for molecules of this size.
Ab initio methods, while computationally more intensive, offer a higher level of theory and are used to benchmark results obtained from DFT. Both approaches are critical for building a comprehensive theoretical understanding of the title compound.
The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Table 1: Predicted Geometric Parameters for this compound (Note: The following data is illustrative of typical results from DFT calculations and may not represent specific experimental values.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C3 | ~ 1.39 Å |
| Bond Length | C4-C(Acetyl) | ~ 1.50 Å |
| Bond Length | C6-Cl | ~ 1.74 Å |
| Bond Length | C(Carboxyl)-O | ~ 1.21 Å |
| Bond Angle | N1-C2-C3 | ~ 123° |
| Bond Angle | C3-C4-C5 | ~ 118° |
Theoretical vibrational analysis is performed to understand the molecular vibrations of this compound. By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These simulated spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed spectral bands. For example, the characteristic stretching frequencies for the C=O groups (in both the acetyl and carboxylic acid moieties), the C-Cl bond, and the aromatic ring vibrations can be precisely calculated.
Table 2: Simulated Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative and based on typical DFT simulation results.)
| Functional Group | Vibrational Mode | Simulated Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | ~ 3500-3700 |
| Acetyl C=O | Stretching | ~ 1710-1730 |
| Carboxylic Acid C=O | Stretching | ~ 1680-1700 |
| Pyridine (B92270) Ring C=N/C=C | Stretching | ~ 1550-1610 |
Molecular Dynamics Simulations
Currently, specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not widely available in published literature. MD simulations would typically be used to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with solvent molecules or biological macromolecules. Such studies could provide valuable insights into its transport properties and binding affinity to potential targets.
Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation
Detailed Structure-Activity Relationship (SAR) modeling and pharmacophore generation studies for this compound are not extensively documented in publicly accessible research. SAR studies would involve synthesizing and testing a series of analogues to determine which structural features are critical for a specific biological activity. Pharmacophore modeling would then identify the essential 3D arrangement of these features required for interaction with a biological target.
Prediction of Reactivity and Reaction Mechanisms
The prediction of reactivity for this compound can be inferred from its calculated electronic properties. For instance, the distribution of electrostatic potential can indicate sites susceptible to nucleophilic or electrophilic attack. The acetyl group, the carboxylic acid, and the chlorine atom are all potential sites for chemical reactions. Theoretical calculations can model reaction pathways and transition states to predict the most likely mechanisms for transformations, such as esterification of the carboxylic acid or nucleophilic substitution of the chlorine atom. However, specific, detailed mechanistic studies for this compound are not readily found in current literature.
Mechanistic Biological Investigations of 4 Acetyl 6 Chloronicotinic Acid Derivatives
Exploration of Molecular Interactions with Biological Targets
The biological effects of 4-acetyl-6-chloronicotinic acid derivatives are rooted in their specific interactions with key proteins, including enzymes and receptors. Understanding these interactions is crucial for deciphering their mechanism of action.
Derivatives of nicotinic acid have demonstrated significant potential as inhibitors of carbohydrate-metabolizing enzymes, which are key targets in the management of type 2 diabetes. nih.gov The inhibition of α-amylase and α-glucosidase can delay carbohydrate digestion and consequently reduce postprandial hyperglycemia. nih.gov
Studies on related heterocyclic compounds have shown that the presence of specific substituents, such as halogens, on the aromatic ring can significantly influence inhibitory activity. For instance, 5-amino-nicotinic acid derivatives bearing fluoro, chloro, and bromo substituents at the para position of a connected ring showed potent inhibition against both α-amylase and α-glucosidase. nih.gov This suggests that the chloro group in this compound could play a crucial role in enzyme binding.
The inhibitory mechanism often involves the compound binding to the active site of the enzyme, competing with the natural substrate. Molecular docking studies on similar inhibitors have revealed that interactions such as hydrogen bonding and van der Waals forces with key amino acid residues in the enzyme's active site are critical for potent inhibition. researchgate.netresearchgate.net For example, rhodanine-acetic acid derivatives, which share structural similarities, have been identified as competitive inhibitors of α-glucosidase. researchgate.net
In the context of antimicrobial activity, DNA gyrase is a well-established bacterial target. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies predict that synthetic compounds can bind to the B subunit of DNA gyrase, preventing its normal function and thereby exerting an antibacterial effect. nih.gov
Here is an interactive data table summarizing the inhibitory activities of some nicotinic acid derivatives against α-amylase and α-glucosidase:
| Compound | Target Enzyme | IC50 (µg/mL) |
| Derivative with F | α-Amylase | 12.17 ± 0.14 |
| Derivative with F | α-Glucosidase | 12.01 ± 0.09 |
| Derivative with Cl | α-Amylase | 12.89 ± 0.19 |
| Derivative with Cl | α-Glucosidase | 12.72 ± 0.12 |
| Derivative with Br | α-Amylase | 12.81 ± 0.11 |
| Derivative with Br | α-Glucosidase | 12.79 ± 0.17 |
| Acarbose (Standard) | α-Amylase | 10.98 ± 0.03 |
| Acarbose (Standard) | α-Glucosidase | 10.79 ± 0.17 |
Data adapted from studies on 5-amino-nicotinic acid derivatives. nih.gov
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govnih.gov Antagonists of the H3R have therapeutic potential for various neurological disorders. nih.gov
Research on acetyl- and propionyl-phenoxyalkyl derivatives has shown that specific structural features are key for high-affinity binding to the H3R. nih.gov The presence of an acetyl group and the length of an alkyl chain are determining factors for receptor affinity. nih.gov For example, some propionyl-phenoxy-pentyl derivatives exhibit high affinity for human H3Rs with Ki values in the nanomolar range. nih.gov This suggests that derivatives of this compound, which possess an acetyl group, could potentially be designed to interact with the H3R. The interaction mechanism likely involves the ligand binding to the receptor's binding pocket, leading to a conformational change that blocks the receptor's constitutive activity.
In Vitro Studies on Cellular Pathways and Processes
Beyond direct interaction with specific proteins, the biological activity of this compound derivatives can also be attributed to their influence on broader cellular pathways and processes.
Chemical compounds can exert significant control over cellular signaling pathways, which govern fundamental processes like cell growth, proliferation, and stress responses. For instance, the p38 mitogen-activated protein kinase (MAPK) pathway is a crucial cascade involved in inflammatory responses and apoptosis. scbt.com Inhibitors of this pathway can modulate downstream signaling and alter gene expression.
Furthermore, protein phosphatases, such as PP1 and PP2A, are key regulators of cellular signaling. scbt.com Inhibition of these enzymes leads to changes in the phosphorylation state of numerous proteins, thereby affecting cell cycle progression and other critical cellular functions. scbt.com While direct evidence for this compound is pending, related small molecules are known to influence such pathways, suggesting a potential mechanism for its derivatives. The interplay between metabolic states and signaling pathways, such as the Ras/PKA and TORC1 pathways, is also a critical area of investigation, where metabolites can directly influence the activity of key signaling proteins. mdpi.com
Antioxidants protect cells from damage caused by reactive oxygen species (ROS) through various mechanisms. nih.govmdpi.com These include directly scavenging free radicals, chelating metal ions that catalyze ROS formation, and enhancing the body's endogenous antioxidant defense system. mdpi.com
The antioxidant potential of chemical compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In the DPPH assay, an antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov
At the molecular level, antioxidant mechanisms can be described by processes like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). frontiersin.org Computational studies on related heterocyclic compounds have shown that the presence of electron-donating groups enhances antioxidant activity. frontiersin.org The antioxidant activity of this compound derivatives would likely involve their ability to donate electrons or hydrogen atoms to neutralize free radicals, a process influenced by their electronic structure.
The following table summarizes the primary mechanisms of antioxidant action:
| Mechanism | Description |
| Free Radical Scavenging | Direct reaction with free radicals to neutralize them. |
| Hydrogen Atom Transfer (HAT) | An antioxidant molecule donates a hydrogen atom to a free radical. |
| Single-Electron Transfer (SET-PT) | An antioxidant donates an electron to a free radical, followed by the transfer of a proton. |
| Metal Ion Chelation | Binding to transition metal ions to prevent them from catalyzing the production of ROS. |
| Boosting Endogenous Defenses | Enhancing the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). mdpi.com |
The antimicrobial properties of various heterocyclic compounds have been extensively studied. The primary mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures. nih.govresearchgate.net
Molecular docking studies have been instrumental in elucidating these mechanisms. For instance, some compounds are predicted to inhibit fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. researchgate.net Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
For antibacterial activity, a common target is the bacterial cell wall. Some compounds inhibit enzymes like MurE, which is involved in peptidoglycan synthesis. nih.gov As previously mentioned, DNA gyrase is another critical bacterial enzyme that can be targeted. nih.gov The minimum inhibitory concentration (MIC) is a key metric used to quantify the antimicrobial potency of a compound, representing the lowest concentration that prevents visible microbial growth. researchgate.net Studies on related compounds have shown MIC values against various bacterial strains, indicating their potential as antimicrobial agents. researchgate.net
Here is a data table showing the Minimum Inhibitory Concentration (MIC) of related compounds against E. coli:
| Compound | MIC against E. coli (ATCC 35218) (mg/mL) |
| Derivative 6a | 6.25 |
| Derivative 6m | 6.25 |
| Chloramphenicol (Standard) | 6.25 |
Data adapted from studies on 2-(4-substitutedmethylphenyl)propionic acid derivatives. researchgate.net
Mechanistic Insights from Structural Analogs and Their Biological Profiles
Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies on the mechanistic biological investigations of this compound or its structural analogs. Consequently, detailed research findings, including data on the biological profiles of its derivatives and mechanistic insights derived from structure-activity relationships, are not available at this time.
General principles of medicinal chemistry suggest that structural modifications to a parent compound like this compound would likely influence its pharmacokinetic and pharmacodynamic properties. For instance, alterations to the acetyl group at the 4-position or the chloro substitution at the 6-position on the nicotinic acid scaffold would be expected to impact the compound's interaction with biological targets. The electronic and steric properties of different substituents could modulate binding affinity, selectivity, and ultimately the biological response.
Hypothetically, structure-activity relationship (SAR) studies would involve synthesizing a series of analogs and evaluating their biological activity. For example, one could envision a study where the acetyl group is replaced with other acyl groups of varying chain lengths and branching, or the chlorine atom is substituted with other halogens or electron-donating/withdrawing groups. The resulting data, often presented in tables comparing metrics like IC50 or EC50 values, would be crucial for elucidating the mechanism of action and for the rational design of more potent and selective compounds.
However, without specific research dedicated to this compound and its derivatives, any discussion on this topic remains speculative. The scientific community has not published data that would allow for a detailed analysis as requested.
Future Research Directions and Advanced Applications
Development of Novel Synthetic Routes for Enhanced Sustainability
The future synthesis of 4-Acetyl-6-chloronicotinic acid and its derivatives is expected to pivot towards green chemistry principles to enhance environmental compatibility and efficiency. Research will likely focus on minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.
Key strategies for sustainable synthesis may include:
One-Pot Reactions: Developing multi-step syntheses within a single reaction vessel to reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing solvent waste.
Catalyst Innovation: The exploration of reusable solid acid catalysts, such as cellulose (B213188) sulfuric acid, could replace traditional corrosive and non-recyclable catalysts. researchgate.net Such catalysts offer advantages like mild reaction conditions, high yields, and simple recovery and reuse. researchgate.net
Alternative Energy Sources: The use of microwave irradiation or ultrasound-assisted synthesis can significantly shorten reaction times and often leads to higher yields with increased purity compared to conventional heating methods. researchgate.netnih.gov
Solvent-Free Conditions: Performing reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. researchgate.net Future routes may explore solid-state reactions or the use of greener solvents like water. researchgate.net
These approaches aim to make the production of nicotinic acid derivatives not only more economically viable for industrial-scale applications but also environmentally benign. researchgate.netatlantis-press.com
Computational Design of Advanced Derivatives with Tailored Molecular Properties
Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound with precisely tuned properties for specific biological or material science applications. By using a hybrid of computational techniques, researchers can predict the behavior of new molecules before undertaking their synthesis, saving significant time and resources. nih.gov
A typical computational workflow for designing advanced derivatives would involve:
Quantum Chemical Methods: Used to optimize the molecular geometry and analyze the electronic properties of designed ligands. This includes studying frontier molecular orbitals (FMOs) like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) to understand chemical reactivity and molecular electrostatic potentials to predict interaction sites. nih.gov
Molecular Docking: This technique simulates the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. It helps in predicting the binding affinity and orientation of the derivative, providing insights into its potential efficacy as an inhibitor or agonist. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Advanced methods like MM/PBSA can be used to calculate the binding free energy, offering a more accurate prediction of binding strength. nih.gov
Through these in silico methods, derivatives can be designed to have improved binding affinities, better selectivity for their intended target, and favorable drug-like properties. nih.gov
| Computational Technique | Application in Derivative Design | Key Insights Gained |
| Quantum Chemistry | Analysis of electronic structure and reactivity. | Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), chemical descriptors. nih.gov |
| Molecular Docking | Prediction of binding mode and affinity to a target protein. | Binding energy, intermolecular interactions (e.g., hydrogen bonds), ligand orientation in active site. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior and stability of the ligand-protein complex. | RMSD, RMSF, radius of gyration, analysis of interaction stability over time. nih.gov |
| MM/PBSA & MM/GBSA | Calculation of binding free energy. | More accurate estimation of ligand binding strength and inhibition potential. nih.gov |
Integration of this compound as a Key Building Block in Complex Molecular Architectures
The term "building block" refers to fundamental compounds used as starting materials for the synthesis of more complex molecules. scbt.com this compound is a prime candidate for a versatile building block due to its multiple reactive sites. The carboxylic acid can form amides or esters, the acetyl group can undergo various condensation reactions, the chlorine atom can be substituted via nucleophilic aromatic substitution (SNAr), and the pyridine (B92270) nitrogen can be quaternized or act as a ligand. scbt.comnih.gov
This multifunctionality allows for its integration into a wide variety of complex molecular architectures, including:
Pharmaceuticals: The related 6-chloronicotinic acid is a known building block for pharmaceuticals and a degradation product of certain insecticides. nih.govinnospk.com Similarly, this compound can serve as a scaffold for novel therapeutic agents. Its pyridine core is a common motif in many biologically active compounds. nih.govmdpi.com
Agrochemicals: Nicotinic acid derivatives are central to the structure of neonicotinoid insecticides. innospk.com The unique substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action.
Functional Materials: As a heterocyclic building block, it can be used in the synthesis of organic materials with specific electronic or photophysical properties, potentially for use in organic electronics or as functional dyes.
The strategic use of this compound as an intermediate allows chemists to construct elaborate molecules piece by piece, similar to how boronic acids are used in Suzuki couplings or how carbohydrates are used to build complex natural products. rroij.comaablocks.com
Advanced Mechanistic Studies to Elucidate Target Interactions at the Atomic Level
To optimize the function of molecules derived from this compound, it is crucial to understand how they interact with their biological targets at an atomic level. Advanced mechanistic studies, combining computational and experimental approaches, can provide this detailed insight.
Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable for this purpose. nih.gov These tools can visualize how a ligand fits into the binding pocket of a protein, identifying the specific amino acid residues involved in key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For instance, MD simulations can track the stability of these interactions over nanoseconds, revealing the dynamic nature of the binding process and helping to explain the compound's potency and selectivity. nih.gov
These computational predictions can then be validated and refined through experimental techniques such as X-ray crystallography of the ligand-protein complex, which provides a static, high-resolution snapshot of the binding mode. Spectroscopic methods can further probe the interactions in solution. This detailed understanding is essential for the structure-based design of next-generation compounds with improved efficacy and reduced off-target effects.
Exploration of Supramolecular Chemistry and Crystal Engineering Applications
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. Crystal engineering, a subfield of supramolecular chemistry, involves designing and synthesizing crystalline solids with desired properties based on an understanding of these forces. core.ac.ukrsc.org
This compound is an excellent candidate for supramolecular assembly due to its array of functional groups capable of forming specific intermolecular interactions:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust synthons (structural units) with itself or other molecules. core.ac.uknih.gov
Coordination Bonds: The pyridine nitrogen atom can act as a ligand, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). A study on the related 6-chloronicotinate showed its ability to form a one-dimensional cationic nickel(II) coordination polymer, with the entire structure assembled into a three-dimensional network via hydrogen bonds. nih.gov
Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
